molecular formula C13H7BrI2N2O2S B1522554 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1299607-59-2

5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1522554
CAS No.: 1299607-59-2
M. Wt: 588.99 g/mol
InChI Key: ITJXZHUXOZVERL-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogen-rich heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Key structural features include:

  • Bromine at position 5.
  • Iodine at positions 2 and 3.
  • Phenylsulfonyl group at position 1.

The phenylsulfonyl moiety enhances stability and modulates electronic properties, while the halogen substituents (Br, I) enable cross-coupling reactions for further functionalization .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2,3-diiodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrI2N2O2S/c14-8-6-10-11(15)12(16)18(13(10)17-7-8)21(19,20)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJXZHUXOZVERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrI2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach is to start with the bromination of a suitable pyridine derivative, followed by iodination and subsequent introduction of the phenylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to reduce the phenylsulfonyl group.

    Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups, such as alkyl or aryl groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe to investigate the interactions of biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

Reactivity: The diiodo configuration in the target compound enables sequential cross-coupling reactions (e.g., Suzuki, Stille), outperforming mono-halogenated analogs .

Stability : The phenylsulfonyl group enhances stability against oxidation and nucleophilic attack, critical for storage and handling .

Synthetic Utility : The compound’s halogen diversity allows modular synthesis of complex derivatives, a advantage over nitro- or aldehyde-substituted analogs .

Biological Activity

5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C13H7BrI2N2O2S
  • Molecular Weight : 588.98 g/mol
  • CAS Number : 1211588-96-3

This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several synthetic strategies that allow for the introduction of various substituents on the pyridine ring. The structure-activity relationship studies indicate that modifications to the core structure can significantly influence biological activity. For instance, the presence of halogens and sulfonyl groups enhances solubility and bioactivity.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit broad-spectrum antiviral activity. In particular, compounds based on this scaffold have shown efficacy against various viruses by inhibiting key viral proteins. The antiviral activity is often assessed through in vitro assays where the compounds are tested against viral strains to determine their IC50 values.

Compound IC50 (µM) Target Activity Type
This compoundTBDAAK1 kinaseAntiviral
Other derivativesVariesVarious viral proteinsBroad-spectrum antiviral

Inhibition of Phosphodiesterases (PDEs)

Another significant area of research focuses on the inhibition of phosphodiesterases (PDEs). Compounds derived from the pyrrolo[2,3-b]pyridine framework have been evaluated for their ability to inhibit PDE4B, which plays a crucial role in inflammatory processes. The inhibition of PDE4B can lead to decreased levels of pro-inflammatory cytokines such as TNF-α.

Case Studies

  • PDE4B Inhibition : A study reported that certain derivatives exhibited potent inhibitory activity against PDE4B with IC50 values as low as 0.8 µM. These compounds also demonstrated selectivity over other PDE isoforms, suggesting their potential for treating inflammatory diseases without significant side effects associated with non-selective inhibitors .
  • Antiviral Efficacy : In a recent screening for antiviral agents, several pyrrolo[2,3-b]pyridine derivatives were tested against dengue virus models. The results indicated that these compounds could effectively reduce viral loads in infected cells at submicromolar concentrations, highlighting their therapeutic potential in viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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